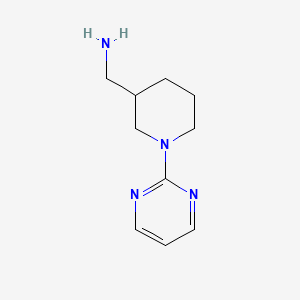

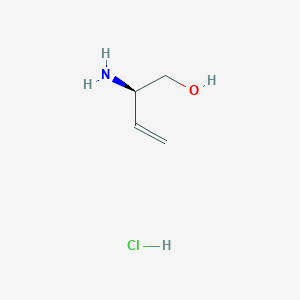

1-(Piperazin-2-yl)propan-2-amine

Overview

Description

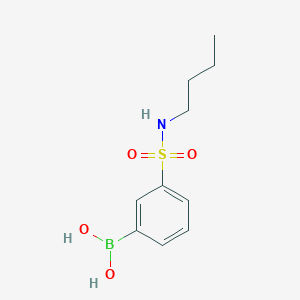

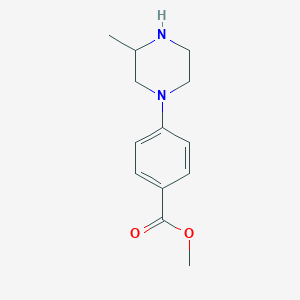

“1-(Piperazin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1146290-16-5. It has a molecular weight of 143.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(Piperazin-2-yl)propan-2-amine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI Code for “1-(Piperazin-2-yl)propan-2-amine” is 1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3 .Physical And Chemical Properties Analysis

“1-(Piperazin-2-yl)propan-2-amine” is a powder that is stored at room temperature . Its molecular weight is 143.23 .Scientific Research Applications

Biological Activity

Research has explored the biological activity of molecules containing the piperazine structure. 1-(Piperazin-2-yl)propan-2-amine could be used as a core structure to develop new compounds with potential antifungal properties, as indicated by studies on similar piperazine derivatives .

Safety and Hazards

Mechanism of Action

In the context of pharmacology, piperazine derivatives are often found in psychiatric medications, where they can act as antagonists at the Dopamine D2 receptor and the Serotonin 5HT2A, 5HT2C, and 5HT1A receptors. They may also inhibit the reuptake of Serotonin and Norepinephrine .

The pharmacokinetics of piperazine derivatives would generally involve absorption from the gastrointestinal tract, distribution throughout the body (often crossing the blood-brain barrier), metabolism in the liver, and excretion in the urine. The specific adme properties can vary widely depending on the specific compound and its chemical structure .

The result of the action of piperazine derivatives can include changes in mood, perception, and behavior, which is why they are often used in the treatment of psychiatric conditions. They can also have side effects, including dry mouth, dizziness, and sedation .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and efficacy. For example, extreme pH or temperature can cause a drug to degrade, while the presence of certain foods or drugs can affect the absorption of the drug .

properties

IUPAC Name |

1-piperazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCZTUHOYNSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNCCN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-2-yl)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)